molecular formula C17H17NO4 B12096151 3-(((Benzyloxy)carbonyl)amino)-2-phenylpropanoic acid CAS No. 29754-01-6

3-(((Benzyloxy)carbonyl)amino)-2-phenylpropanoic acid

Cat. No.: B12096151
CAS No.: 29754-01-6
M. Wt: 299.32 g/mol
InChI Key: OHZVNLINVSOJDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(((Benzyloxy)carbonyl)amino)-2-phenylpropanoic acid is an organic compound with a complex structure, often used in various chemical and biological research applications. It is characterized by the presence of a benzyloxycarbonyl group attached to an amino acid backbone, making it a versatile intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((Benzyloxy)carbonyl)amino)-2-phenylpropanoic acid typically involves the protection of the amino group of phenylalanine with a benzyloxycarbonyl (Cbz) group. This can be achieved through the reaction of phenylalanine with benzyl chloroformate in the presence of a base such as sodium bicarbonate. The reaction is usually carried out in an aqueous or organic solvent at room temperature.

Reaction Scheme:

  • Dissolve phenylalanine in a suitable solvent (e.g., water or methanol).
  • Add sodium bicarbonate to the solution.
  • Slowly add benzyl chloroformate while stirring.
  • Allow the reaction to proceed at room temperature for several hours.
  • Isolate the product by filtration or extraction, followed by purification through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

3-(((Benzyloxy)carbonyl)amino)-2-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to remove the benzyloxycarbonyl group, yielding the free amino acid.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of free amino acids.

    Substitution: Formation of derivatives with different protecting groups or functional groups.

Scientific Research Applications

3-(((Benzyloxy)carbonyl)amino)-2-phenylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein structure.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(((Benzyloxy)carbonyl)amino)-2-phenylpropanoic acid depends on its specific application. In peptide synthesis, it acts as a protected amino acid, preventing unwanted side reactions during the formation of peptide bonds. The benzyloxycarbonyl group can be selectively removed under mild conditions, allowing for the controlled assembly of peptides.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyloxycarbonyl-L-phenylalanine: Another protected amino acid with similar properties.

    N-Benzyloxycarbonyl-L-tyrosine: Contains a phenolic group, offering different reactivity.

    N-Benzyloxycarbonyl-L-tryptophan: Contains an indole group, providing unique chemical behavior.

Uniqueness

3-(((Benzyloxy)carbonyl)amino)-2-phenylpropanoic acid is unique due to its specific combination of a benzyloxycarbonyl group and a phenylalanine backbone. This structure provides a balance of stability and reactivity, making it a valuable intermediate in synthetic chemistry and a useful tool in biological research.

Properties

IUPAC Name

2-phenyl-3-(phenylmethoxycarbonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c19-16(20)15(14-9-5-2-6-10-14)11-18-17(21)22-12-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZVNLINVSOJDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301184581
Record name α-[[[(Phenylmethoxy)carbonyl]amino]methyl]benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301184581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29754-01-6
Record name α-[[[(Phenylmethoxy)carbonyl]amino]methyl]benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29754-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-[[[(Phenylmethoxy)carbonyl]amino]methyl]benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301184581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.